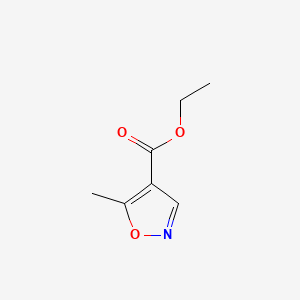

Ethyl 5-methylisoxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-11-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMSQTMQKWSQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426552 | |

| Record name | Ethyl 5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51135-73-0 | |

| Record name | Ethyl 5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-METHYLISOXAZOLE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Alternative Synthesis Routes for Ethyl 5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthetic routes for Ethyl 5-methylisoxazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as a precursor for the synthesis of Leflunomide, an immunosuppressive drug.[1] The isoxazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[2] Consequently, efficient and scalable synthetic routes to this intermediate are of significant interest to the pharmaceutical industry. This guide explores the most common and effective methods for its preparation.

Primary Synthesis Route: Cyclocondensation of Ethyl 2-(ethoxymethylene)acetoacetate with Hydroxylamine

The most widely employed method for the synthesis of this compound involves the cyclocondensation reaction between ethyl 2-(ethoxymethylene)acetoacetate and a hydroxylamine source. This method is attractive due to the ready availability of the starting materials and generally good yields. The reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to afford the isoxazole ring.

General Reaction Scheme

The overall transformation is depicted below:

Figure 1: General scheme for the cyclocondensation synthesis of this compound.

Experimental Protocols

Several variations of this protocol exist, primarily differing in the choice of hydroxylamine salt, base, and solvent.

Protocol 2.2.1: Using Hydroxylamine Sulfate and Sodium Acetate [3]

-

Reaction Setup: Charge a three-necked round-bottom flask with ethyl ethoxymethyleneacetoacetic ester (1.0 eq) and a solution of sodium acetate (1.1 eq) in a minimal amount of water.

-

Solvent Addition: Add ethanol (approx. 1.6 mL per gram of ester) to the mixture.

-

Cooling: Cool the mixture to approximately -5 °C using an acetone-salt-ice bath. The mixture may solidify into a reddish-brown syrup.

-

Hydroxylamine Addition: Prepare a solution of hydroxylamine sulfate (0.55 eq) in water and add it dropwise to the cooled reaction mixture, maintaining the temperature between -5 °C and 0 °C.

-

Reaction: Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be used without further purification or distilled under vacuum.[3]

Protocol 2.2.2: Using Aqueous Hydroxylamine [4]

-

Reaction Setup: Dissolve ethyl 2-ethoxymethyleneacetoacetate (1.0 eq) in methanol (3.0 mL per gram of ester) and cool the solution to 0 °C.

-

Hydroxylamine Addition: Slowly add a 50% aqueous solution of hydroxylamine (1.0 eq) over 1 hour, maintaining the temperature between -5 °C and 0 °C.

-

Initial Stirring: Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Reflux: Warm the reaction mixture to 20-30 °C and then heat to reflux for 1 hour.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Extraction: Cool the residue to room temperature and add hexane. Subsequently, add saturated sodium bicarbonate solution and water. Stir thoroughly and separate the layers. Re-extract the aqueous layer with hexane.

-

Final Steps: Combine all organic layers, wash with water, and remove the solvent under reduced pressure to obtain the product.[4]

Quantitative Data Comparison

The following table summarizes the quantitative data from various reported procedures for this synthesis route.

| Parameter | Protocol 2.2.1 (Patent)[3] | Protocol 2.2.2 (ChemicalBook)[4] | Chinese Patent[1] |

| Starting Material | Ethyl ethoxymethyleneacetoacetate | Ethyl ethoxymethyleneacetoacetate | Ethyl ethoxymethyleneacetoacetate |

| Reagents | Hydroxylamine sulfate, Sodium acetate | 50% aq. Hydroxylamine | Hydroxylamine hydrochloride, Inorganic base |

| Solvent | Ethanol/Water | Methanol | Organic Solvent |

| Temperature | -5 °C to 0 °C | -5 °C to Reflux | 15 °C to 75 °C |

| Crude Yield | 85%[5] | 79% | >78% (two steps) |

| Purity (HPLC) | High (isomer < 0.1%)[3] | 98.7% (isomer < 0.5%) | >99.0% (isomer < 1.0%) |

Alternative Synthesis Route: 1,3-Dipolar Cycloaddition

An alternative approach to the isoxazole ring system is through a [3+2] cycloaddition reaction. While not as commonly reported for this specific target molecule, the reaction of a nitrile oxide with an appropriate enamine provides a regioselective route to 4-isoxazolecarboxylates. This method can offer high purity, free from positional isomers.[6]

General Reaction Scheme

This route involves the in-situ generation of a nitrile oxide from a primary nitroalkane, which then undergoes a 1,3-dipolar cycloaddition with an enamine derived from ethyl acetoacetate.

Figure 2: General scheme for the 1,3-dipolar cycloaddition synthesis of 4-isoxazolecarboxylates.

Experimental Protocol (Adapted for this compound)

The following is an adapted protocol based on a similar synthesis.[6]

-

Enamine Formation:

-

In a flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.0 eq) and pyrrolidine (1.0 eq) in benzene.

-

Reflux the mixture for approximately 45 minutes, collecting the theoretical amount of water.

-

Remove the benzene under reduced pressure to yield crude ethyl β-pyrrolidinocrotonate, which can be used without further purification.

-

-

Cycloaddition Reaction:

-

In a three-necked flask under a nitrogen atmosphere, dissolve the crude enamine (1.0 eq), a primary nitroalkane (e.g., nitroethane, 1.3 eq), and triethylamine in chloroform.

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus oxychloride (1.1 eq) in chloroform.

-

After the addition is complete (approx. 3 hours), remove the ice bath and continue stirring at room temperature for 15 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel and wash with cold water.

-

Wash the organic layer with 6 N HCl until the washes are acidic, followed by washes with 5% aqueous NaOH and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

Distill the residue under vacuum to obtain the pure product.

-

Expected Quantitative Data

| Parameter | Data for a similar compound (Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate)[6] |

| Yield | 68-71% |

| Boiling Point | 72 °C @ 0.5 mm Hg |

| Refractive Index (nD23) | 1.4615 |

| Spectroscopic Data (1H NMR, CCl4) | δ 1.3 (m, 6H), 2.6 (s, 3H), 2.7 (q, 2H), 4.2 (q, 2H) |

| Spectroscopic Data (IR) | 1725, 1605, 1300 cm-1 |

Summary and Comparison of Routes

The choice of synthetic route will depend on factors such as the desired scale, purity requirements, and availability of starting materials and reagents.

-

Route 1 (Cyclocondensation): This is the more established and direct route for the synthesis of this compound. It is well-documented in patents for large-scale production. The main challenge lies in controlling the reaction conditions to minimize the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[1][3] The use of mild bases and low temperatures appears to favor the formation of the desired 5-methyl isomer.[3]

-

Route 2 (1,3-Dipolar Cycloaddition): This method offers excellent regioselectivity, potentially avoiding the issue of isomeric impurities.[6] However, it involves an additional step for the preparation of the enamine and uses reagents such as phosphorus oxychloride, which require careful handling. This route may be more suitable for laboratory-scale synthesis where high purity is a primary concern.

Conclusion

This technical guide has provided a comprehensive overview of the key synthetic strategies for this compound. For industrial applications, the optimization of the cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate with hydroxylamine remains the most viable approach. For research and development purposes, where regiochemical purity is paramount, the 1,3-dipolar cycloaddition route presents a compelling alternative. The detailed protocols and comparative data herein should serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. This compound CAS#: 51135-73-0 [m.chemicalbook.com]

- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 5-methylisoxazole-4-carboxylate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the predominant reaction mechanism for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate, a key intermediate in the manufacturing of several pharmaceutical compounds. This document outlines the core chemical transformations, provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway.

Core Reaction Mechanism: Claisen Condensation followed by Cyclization

The most common and industrially relevant synthesis of this compound proceeds through a two-step process. The first step involves the formation of an intermediate, ethyl 2-ethoxymethyleneacetoacetate, from ethyl acetoacetate. This is followed by a cyclization reaction with hydroxylamine to yield the final isoxazole product. This method is favored due to its high regioselectivity, which minimizes the formation of the isomeric ethyl 3-methylisoxazole-4-carboxylate.[1]

Step 1: Formation of Ethyl 2-ethoxymethyleneacetoacetate

Ethyl acetoacetate is reacted with triethyl orthoformate, often in the presence of acetic anhydride. This reaction is a variation of the Claisen condensation. The acetic anhydride reacts with the ethanol byproduct, driving the equilibrium towards the formation of the enol ether product, ethyl 2-ethoxymethyleneacetoacetate.

Step 2: Cyclization with Hydroxylamine

The purified ethyl ethoxymethyleneacetoacetate is then reacted with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the acetoacetate moiety, followed by an intramolecular condensation and dehydration to form the stable isoxazole ring. The ethoxymethylene group acts as a protecting group for the formyl group, which ultimately becomes the C4 carbon of the isoxazole ring, thus directing the regioselectivity of the cyclization.

The overall reaction can be summarized as follows:

Reactants:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride (optional, as a dehydrating agent)

-

Hydroxylamine (often from hydroxylamine hydrochloride or sulfate)

-

A base (e.g., sodium acetate, potassium carbonate) to liberate free hydroxylamine

Intermediates:

-

Ethyl 2-ethoxymethyleneacetoacetate

Product:

-

This compound

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various sources for the synthesis of this compound and its immediate precursor.

| Parameter | Step 1: Ethyl ethoxymethyleneacetoacetate Formation | Step 2: this compound Formation | Source(s) |

| Reactants | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | Ethyl 2-ethoxymethyleneacetoacetate, Hydroxylamine hydrochloride/sulfate, Base (e.g., Sodium Acetate) | [1][2][3] |

| Solvent | None or Acetic anhydride | Methanol, Ethanol, Water | [1][4] |

| Temperature | 90-120 °C | -20 °C to 10 °C (initial addition), then reflux | [2][3][4] |

| Reaction Time | Not specified | 1.5 hours (including addition and reflux) | [4] |

| Yield | Not specified | 79% | [4] |

| Purity | Not specified | 98.7% (HPLC) | [4] |

| Isomer Impurity | Not applicable | < 1.0% (ethyl 3-methylisoxazole-4-carboxylate) | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Experiment 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

This procedure is adapted from patented industrial processes.[2][3]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser.

-

Reagents:

-

Ethyl acetoacetate (1.0 mol)

-

Triethyl orthoformate (1.2 mol)

-

Acetic anhydride (1.5 mol)

-

-

Procedure:

-

Charge the flask with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to approximately 100-110 °C with stirring.

-

Ethyl acetate and ethanol will begin to distill off. Continue heating and distillation until the temperature of the reaction mixture reaches about 120 °C.

-

The reaction is typically complete when the distillation of low-boiling components ceases.

-

The resulting crude ethyl ethoxymethyleneacetoacetate can be purified by vacuum distillation, although some procedures use it directly in the next step after removal of volatile impurities.

-

Experiment 2: Synthesis of this compound

This protocol is based on a detailed synthetic procedure.[4]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

Reagents:

-

Ethyl 2-ethoxymethyleneacetoacetate (0.59 mol)

-

Methanol (330 mL)

-

50% aqueous hydroxylamine (0.59 mol)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Water

-

-

Procedure:

-

Dissolve ethyl 2-ethoxymethyleneacetoacetate in methanol in the reaction flask and cool the solution to 0 °C in an ice bath.

-

Slowly add the 50% aqueous hydroxylamine solution via the addition funnel, maintaining the temperature between -5 and 0 °C. The addition should take approximately 1 hour.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature (20-30 °C).

-

Heat the mixture to reflux and maintain for 1 hour.

-

After reflux, cool the mixture and remove the methanol by distillation under reduced pressure.

-

To the oily residue, add 500 mL of hexane and stir for 30 minutes.

-

Add 100 mL of saturated sodium bicarbonate solution followed by 400 mL of water. Stir thoroughly and then allow the layers to separate in a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of hexane.

-

Combine all organic layers and wash twice with 250 mL portions of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a yellow oil.

-

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the step-by-step reaction mechanism for the formation of this compound from ethyl acetoacetate.

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of the target molecule.

References

- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. This compound | 51135-73-0 [chemicalbook.com]

Physical and chemical properties of Ethyl 5-methylisoxazole-4-carboxylate

An In-depth Technical Guide to Ethyl 5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its isoxazole core is a key feature in various biologically active molecules, indicating its significance in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known applications.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

General Properties

A summary of the key identifiers and molecular properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 51135-73-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₉NO₃ | [2][3][4][5][6] |

| Molecular Weight | 155.15 g/mol | [2][3][4][5][6] |

| IUPAC Name | ethyl 5-methyl-1,2-oxazole-4-carboxylate | [2] |

| Synonyms | 5-Methylisoxazole-4-carboxylic acid ethyl ester, Ethyl 5-methyl-1,2-oxazole-4-carboxylate | [5][6] |

| Physical Form | Solid or Liquid | [1][7] |

Physicochemical Data

Quantitative data regarding the physicochemical properties are essential for experimental design and process development.

| Property | Value | Conditions | Reference |

| Melting Point | 49-52°C | [1] | |

| Boiling Point | 95-97°C | 15 mmHg | [1] |

| Density | 1.118 g/mL | at 25 °C | [1] |

| Refractive Index | n20/D 1.460 | at 20 °C | |

| Flash Point | 93.4 °C (200.1 °F) | ||

| pKa | -3.53±0.50 | Predicted | [1] |

| Solubility | Chloroform, Methanol | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols derived from established literature.

Synthesis from Ethyl 2-ethoxymethyleneacetoacetate

This method involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.

Materials:

-

Ethyl 2-ethoxymethyleneacetoacetate

-

Methanol

-

50% aqueous hydroxylamine

-

Hexane

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) and cool the solution to 0°C.[8]

-

Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over 1 hour, maintaining the temperature between -5 and 0°C.[8]

-

After the addition is complete, continue stirring at 0°C for 30 minutes.[8]

-

Warm the reaction mixture to 20-30°C and then reflux for 1 hour.[8]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[8]

-

Cool the residue to room temperature. Add hexane (500 ml) and stir for 30 minutes.[8]

-

Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate.[8]

-

Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).[8]

-

Combine all organic layers and wash with water (2 x 250 ml).[8]

-

Remove the solvent under reduced pressure to yield the product as a yellow thick oil.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from ethyl ethoxymethyleneacetoacetic ester.

Caption: Synthesis workflow for this compound.

Spectral Data

-

IR (Infrared) Spectroscopy: 1725, 1605, 1300 cm⁻¹[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance) (CCl₄): δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃)[9]

Applications and Biological Significance

This compound is a precursor in the synthesis of more complex molecules. For instance, it is an intermediate in the preparation of Leflunomide, a pyrimidine synthesis inhibitor used as a disease-modifying antirheumatic drug (DMARD).[10][11] The isoxazole ring system is a common motif in pharmacologically active compounds, and this particular ester provides a scaffold for further chemical modifications. Some research has indicated that compounds derived from this structure may exhibit systemic antifungal activity, although this can be accompanied by phytotoxicity.[8]

Safety Information

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), such as eye shields and gloves, should be used when handling this compound. It is recommended to work in a well-ventilated area.

Conclusion

This compound is a versatile chemical intermediate with established synthetic routes and important applications in the pharmaceutical industry. The data and protocols presented in this guide offer a valuable resource for researchers and professionals engaged in organic synthesis and drug development. Further investigation into its biological activities and the development of novel derivatives could lead to the discovery of new therapeutic agents.

References

- 1. This compound CAS#: 51135-73-0 [m.chemicalbook.com]

- 2. This compound | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 51135-73-0 | this compound - Moldb [moldb.com]

- 4. 51135-73-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - CAS:51135-73-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. 51135-73-0 Ethyl 5-methyl-4-isoxazolecarboxylate AKSci Q091 [aksci.com]

- 8. This compound | 51135-73-0 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

Technical Guide: Ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylisoxazole-4-carboxylate, identified by CAS number 51135-73-0, is a heterocyclic compound that serves as a critical building block in organic synthesis. Its structure, combining an isoxazole ring with an ethyl ester functional group, makes it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Notably, it is a key precursor in the synthesis of Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid and psoriatic arthritis.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in the context of drug development, particularly focusing on the mechanism of action of its derivatives.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a 5-methylisoxazole ring with an ethyl carboxylate group at the 4-position.

Synonyms: 5-Methylisoxazole-4-carboxylic acid ethyl ester, Ethyl 5-methyl-1,2-oxazole-4-carboxylate[4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [4][6] |

| Molecular Weight | 155.15 g/mol | [4][7] |

| Appearance | Colorless to yellow liquid/solid | [1][8] |

| Melting Point | 49-52 °C | [8] |

| Boiling Point | 95-97 °C at 15 mmHg | [8] |

| 76-82 °C at 5 mmHg | [1] | |

| Density | 1.118 g/mL at 25 °C | [5][8] |

| Refractive Index (n20/D) | 1.460 | [5] |

| Solubility | Chloroform, Methanol | [8] |

| pKa (Predicted) | -3.53 ± 0.50 | [8] |

Spectral Data

While specific spectra are proprietary to various suppliers, typical analytical data for this compound would include:

-

¹H NMR: Expected signals would correspond to the ethyl group (a quartet and a triplet), the methyl group on the isoxazole ring (a singlet), and the proton on the isoxazole ring (a singlet).

-

¹³C NMR: Signals would be present for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl group carbons, and the methyl group carbon.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester, C=N stretching of the isoxazole ring, and C-O stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 155, with fragmentation patterns corresponding to the loss of the ethoxy group or other parts of the molecule.

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reaction of an enamine with a nitrile oxide precursor. A widely used method involves the cyclization of ethyl ethoxymethyleneacetoacetate with hydroxylamine.

Synthesis Workflow

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[9][10]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve ethyl 2-ethoxymethyleneacetoacetate (1.0 eq) in methanol.

-

Cooling: Cool the solution to a temperature between -5 and 0 °C using an ice-salt bath.

-

Addition of Hydroxylamine: Slowly add an aqueous solution of hydroxylamine (1.0 eq) to the cooled reaction mixture over a period of 1 hour, ensuring the temperature remains below 0 °C.

-

Stirring: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

-

Reflux: Gradually warm the reaction mixture to room temperature and then heat to reflux for 1 hour.

-

Work-up:

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

To the residue, add hexane and stir for 30 minutes.

-

Add saturated sodium bicarbonate solution and water, and stir thoroughly.

-

Separate the organic layer. Extract the aqueous layer with hexane.

-

Combine the organic layers and wash with water.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Role in Drug Development: Precursor to Leflunomide

This compound is a crucial intermediate in the industrial synthesis of Leflunomide.[11][12][13] The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation with 4-(trifluoromethyl)aniline.

Leflunomide Synthesis Workflow

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[14][15] Teriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[14][15][16]

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[17][18] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines.[1][15] This has a cytostatic effect on rapidly proliferating cells, such as activated lymphocytes, which are heavily reliant on the de novo pathway for pyrimidine synthesis.[14][15][16] This inhibition leads to cell cycle arrest in the G1 phase, thereby suppressing the immune response in autoimmune diseases like rheumatoid arthritis.[15][16]

Signaling Pathway: DHODH Inhibition

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably Leflunomide. Its well-defined synthesis and reactivity make it a key component for researchers in medicinal chemistry and drug development. Understanding its properties and the biological pathways of its derivatives is crucial for the development of new therapeutic agents targeting cell proliferation and immune responses.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The mechanism of action and mode of inhibition of dihydroorotate dehydrogenase. A quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-甲基-4-异噁唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound CAS#: 51135-73-0 [m.chemicalbook.com]

- 10. This compound | 51135-73-0 [chemicalbook.com]

- 11. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]

- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 13. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 14. Leflunomide - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 16. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 18. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Theoretical Calculation of Ethyl 5-methylisoxazole-4-carboxylate Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical investigation of the stability of Ethyl 5-methylisoxazole-4-carboxylate. In the absence of specific published computational studies on this molecule, this document outlines a robust, hypothetical study based on established computational chemistry protocols commonly applied to related isoxazole derivatives. The methodologies, data presentation formats, and logical workflows are derived from analogous research in the field, offering a comprehensive roadmap for researchers seeking to perform such an analysis.

Introduction to the Stability of Isoxazole Derivatives

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous pharmaceuticals. The stability of these molecules is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for predicting molecular stability, reactivity, and conformational preferences.[1][2][3] This guide focuses on the application of these methods to this compound, a compound of interest in synthetic and medicinal chemistry. Understanding its conformational landscape and thermodynamic stability is crucial for its potential applications.

Theoretical Approach to Stability Analysis

A typical computational workflow for assessing the stability of a molecule like this compound involves several key steps. This process begins with the generation of an initial 3D structure, followed by a thorough conformational analysis to identify all possible low-energy shapes (conformers) of the molecule. Each of these conformers is then subjected to geometry optimization and frequency calculations to determine its thermodynamic properties.

Detailed Experimental Protocols (Hypothetical)

This section outlines the detailed computational methodologies that would be employed in a thorough stability analysis of this compound.

3.1. Software and Hardware

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computations would be carried out on a high-performance computing cluster to handle the demands of DFT calculations.

3.2. Conformational Analysis

Due to the presence of a flexible ethyl ester group, a comprehensive conformational search is the first critical step.

-

Method: A molecular mechanics-based conformational search using a force field like MMFF94 or AMBER would be initially performed to explore the potential energy surface associated with the rotation around the C-O and C-C single bonds of the ethyl group.

-

Procedure: The dihedral angle of the C-C-O-C bond of the ethyl ester would be systematically rotated in increments of 30 degrees, and for each increment, a full geometry optimization would be carried out at the molecular mechanics level. This would identify a set of unique low-energy conformers.

3.3. Quantum Mechanical Calculations

The low-energy conformers identified from the molecular mechanics search would then be subjected to more accurate quantum mechanical calculations.

-

Level of Theory: Density Functional Theory (DFT) is a widely used and reliable method for such systems.[3][4] A common and effective choice would be the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.

-

Geometry Optimization: Each conformer would be fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The convergence criteria for the optimization would be set to the software's default "tight" settings to ensure a true energy minimum is located.

-

Frequency Calculations: Following successful geometry optimization, frequency calculations would be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies would confirm that each optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

3.4. Solvation Effects

To model a more realistic chemical environment, the effect of a solvent (e.g., water or ethanol) would be investigated using an implicit solvation model.

-

Method: The Polarizable Continuum Model (PCM) is a computationally efficient and widely used method for this purpose.

-

Procedure: Single-point energy calculations would be performed on the gas-phase optimized geometries using the B3LYP/6-311++G(d,p) level of theory with the PCM model applied.

Predicted Conformational Isomers

The primary source of conformational isomerism in this compound is the orientation of the ethyl ester group relative to the isoxazole ring. The two most likely planar conformers would be the s-trans and s-cis forms, arising from rotation around the single bond connecting the ester group to the isoxazole ring.

Data Presentation (Hypothetical Data)

The quantitative results from the theoretical calculations would be summarized in a series of tables for clarity and ease of comparison.

Table 1: Calculated Thermodynamic Properties of Conformers (Gas Phase)

| Conformer | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| s-trans | -552.123456 | -552.001234 | -552.045678 | 0.00 |

| s-cis | -552.121987 | -552.000112 | -552.043987 | 1.06 |

Table 2: Key Optimized Geometric Parameters for the s-trans Conformer

| Parameter | Bond/Angle | Value |

| Bond Length | O1-N2 (isoxazole) | 1.42 Å |

| Bond Length | C4-C7 (ester) | 1.48 Å |

| Bond Angle | O1-N2-C3 | 108.5° |

| Dihedral Angle | C5-C4-C7-O8 | 179.8° |

Table 3: Calculated Electronic Properties of the Most Stable Conformer

| Property | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.66 |

Conclusion

This guide has outlined a comprehensive theoretical framework for investigating the stability of this compound. By following the detailed computational protocols, researchers can obtain valuable insights into the conformational preferences, thermodynamic stabilities, and electronic properties of this molecule. Such information is invaluable for understanding its chemical behavior and for the rational design of new molecules with desired properties in the field of drug development. While the data presented here is hypothetical, the methodologies are grounded in established computational practices for the study of isoxazole derivatives.

References

- 1. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of Ethyl 5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-methylisoxazole-4-carboxylate (CAS No. 51135-73-0), a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information inferred from synthesis and purification processes, alongside a standardized experimental protocol for determining solubility.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 155.15 g/mol | --INVALID-LINK-- |

| Appearance | Yellow thick oil-like product | --INVALID-LINK-- |

| Density | 1.118 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 95-97 °C at 15 mmHg | --INVALID-LINK-- |

| Melting Point | 49-52 °C | --INVALID-LINK-- |

| Flash Point | 93.4 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.460 | --INVALID-LINK-- |

Solubility Profile

Currently, there is no specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in common organic solvents available in peer-reviewed literature or chemical databases. However, qualitative solubility can be inferred from documented synthesis and purification procedures.

Qualitative Solubility Summary:

Based on available information, this compound is soluble in the following organic solvents:

During its synthesis, the compound is often dissolved in methanol.[1][2] For purification, it is extracted from an aqueous solution using hexane, indicating good solubility in non-polar solvents and poor solubility in water.[1][2] A related compound, ethyl isoxazole-3-carboxylate, is noted for its "good solubility and stability," which suggests that isoxazole esters as a class tend to be soluble in a range of organic solvents.

Given its structure—an ester with a heterocyclic ring—it is expected to be miscible with a variety of common organic solvents, including other alcohols (like ethanol and isopropanol), ethers (like diethyl ether and tetrahydrofuran), and esters (like ethyl acetate).

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following standard protocol for the isothermal shake-flask method is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Dissolution: Add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the isothermal shake-flask method for solubility measurement.

References

Technical Guide: Health and Safety for Ethyl 5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for Ethyl 5-methylisoxazole-4-carboxylate (CAS No. 51135-73-0). The information is compiled for professionals in research and development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1][2] |

| CAS Number | 51135-73-0 | [1][2] |

| Appearance | No information available | |

| Density | 1.118 g/mL at 25 °C | [2] |

| Flash Point | 93.4 °C (200.1 °F) | [2] |

| Refractive Index | n20/D 1.460 | [2] |

| Storage Temperature | 2-8°C, Refrigerator | [3] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS).[1]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

| Warning | H335: May cause respiratory irritation |

Toxicological Information

A critical review of available safety data sheets and toxicological databases reveals a lack of specific quantitative toxicity data for this compound.

| Toxicity Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

The primary health risks are associated with its irritant properties to the skin, eyes, and respiratory system.[1] While specific studies on this compound are not publicly available, the hazard classifications suggest that direct contact should be avoided.

Experimental Protocols for Hazard Determination

The irritancy of a chemical like this compound is typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 404)

The potential for a substance to cause skin irritation is assessed through in vivo or in vitro methods. The in vivo test, OECD Guideline 404, involves the following general steps:

-

Animal Model : The albino rabbit is the preferred species for this test.[4][5]

-

Test Substance Application : A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a shaved patch of skin (approximately 6 cm²) on the animal.[5]

-

Exposure Duration : The substance is held in contact with the skin for a period of 4 hours.[5]

-

Observation : After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling). Observations are typically made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6]

-

Scoring : The severity of the skin reactions is graded according to a standardized scoring system. If the effects persist, observations may continue for up to 14 days to assess reversibility.[5][6]

It's important to note that a weight-of-the-evidence approach, including data from validated in vitro tests, is recommended before conducting in vivo studies to minimize animal testing.[6]

Eye Irritation Testing (Based on OECD Guideline 405)

To determine the potential for serious eye damage or irritation, a similar standardized approach is used.

-

Animal Model : Healthy, young albino rabbits are used for this test.[2][7]

-

Test Substance Application : A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

-

Observation : The eyes are examined for any signs of irritation, such as redness, swelling, and corneal opacity, at 1, 24, 48, and 72 hours after application.[8]

-

Scoring and Assessment : The severity of the ocular lesions is scored. The duration of the study is sufficient to evaluate the reversibility of any effects observed.[7]

As with skin irritation testing, in vitro and ex vivo alternatives are encouraged to be considered before performing in vivo tests.[2]

Safe Handling and Personal Protective Equipment (PPE)

Based on the known hazards, the following precautions are recommended:

| Precautionary Area | Recommendations | P-Codes |

| Engineering Controls | Handle in a well-ventilated place.[9] | P271 |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] | P280 |

| Hygiene Measures | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[6][8] | P264 |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid contact with skin and eyes.[8][9] | P261 |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[6] | P403 + P233 |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 |

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for handling a chemical with the hazard profile of this compound.

Caption: Logical workflow for the safe handling of irritant chemicals.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While specific toxicological data such as LD50 values are not available, the GHS classification clearly indicates risks of skin, eye, and respiratory irritation. Professionals handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The experimental protocols for determining irritancy are well-established and would follow OECD guidelines if such testing were to be conducted.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. episkin.com [episkin.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. oecd.org [oecd.org]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Leflunomide from Ethyl 5-Methylisoxazole-4-carboxylate: A Detailed Protocol for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive set of application notes and detailed protocols for the synthesis of the immunomodulatory drug Leflunomide, starting from Ethyl 5-methylisoxazole-4-carboxylate. This synthesis is a two-step process involving the hydrolysis of the starting ester to its corresponding carboxylic acid, followed by an amide coupling reaction.

I. Overview of the Synthetic Pathway

The synthesis of Leflunomide from this compound is a well-established route that proceeds in two primary stages:

-

Hydrolysis: The ethyl ester of 5-methylisoxazole-4-carboxylate is hydrolyzed to yield 5-methylisoxazole-4-carboxylic acid (MIA). This is typically achieved under acidic conditions.

-

Amidation: The resulting carboxylic acid (MIA) is then coupled with 4-(trifluoromethyl)aniline to form the final product, Leflunomide. This step often involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride.

Below is a diagram illustrating the overall workflow of this synthetic process.

Figure 1: Workflow for the synthesis of Leflunomide.

II. Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Hydrolysis of this compound to 5-methylisoxazole-4-carboxylic acid (MIA)

This protocol is adapted from established methods utilizing acidic hydrolysis.[1]

Materials:

-

This compound

-

60% aqueous Sulfuric Acid (H₂SO₄)

-

Toluene

-

2% Acetic Acid in Toluene

Equipment:

-

Two-necked round-bottom flask

-

Mechanical stirrer

-

Distillation apparatus (horizontal condenser)

-

Heating mantle

-

Filtration apparatus

-

Refrigerator

Procedure:

-

In a two-necked flask equipped with a mechanical stirrer and a horizontal condenser for distillation, charge 40.0 g of crude Ethyl-5-methylisoxazole-4-carboxylate and 44 g of 60% sulfuric acid.

-

Heat the mixture to 85°C while continuously distilling off the ethanol formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting ester has disappeared (approximately 4 hours).

-

Once the reaction is complete, cool the mixture in a refrigerator to induce precipitation of the solid acid.

-

Filter the solid 5-methylisoxazole-4-carboxylic acid.

-

For further purification, the crude acid can be crystallized from a solution of 2% acetic acid in toluene to yield a product with high purity (approximately 99.9%).

Step 2: Amidation of 5-methylisoxazole-4-carboxylic acid (MIA) to Leflunomide

This protocol involves the activation of the carboxylic acid to its acid chloride, followed by reaction with 4-(trifluoromethyl)aniline.[2][3]

Materials:

-

5-methylisoxazole-4-carboxylic acid (MIA)

-

Toluene

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount, optional)

-

4-(trifluoromethyl)aniline

-

Sodium bicarbonate (NaHCO₃)

-

Water

Equipment:

-

Reaction vessel with a reflux condenser and stirrer

-

Heating mantle

-

Dropping funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

Part A: Preparation of 5-methylisoxazole-4-carbonyl chloride (MIA-Cl)

-

To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (approximately 12.5 mL per gram of MIA).

-

Heat the mixture to reflux to azeotropically remove any residual water.

-

Cool the solution to 25-30°C.

-

Optionally, add a catalytic amount of N,N-Dimethylformamide (~0.01 eq).

-

Slowly add thionyl chloride (1.1 eq) to the mixture at 25-30°C.

-

Heat the reaction mixture to 65-70°C and maintain for approximately 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After completion, the resulting solution containing the crude MIA-Cl can be used directly in the next step, or the excess thionyl chloride and toluene can be evaporated under reduced pressure.

Part B: N-Acylation to form Leflunomide

-

In a separate reaction vessel, prepare a suspension of 4-(trifluoromethyl)aniline (1.0-1.05 eq) and sodium bicarbonate (1.1 eq) in toluene (approximately 14 mL per gram of MIA-Cl).

-

Warm the suspension to 40-60°C with vigorous stirring.

-

Add the MIA-Cl solution from Part A dropwise to the suspension over 20-30 minutes.

-

Stir the mixture at this temperature for 2-3 hours. Monitor the reaction for completion (e.g., by HPLC or TLC).

-

Upon completion, cool the reaction mixture to ambient temperature (or further to 0-5°C) to induce the precipitation of crude Leflunomide.

-

Isolate the solid product by filtration.

-

If an aqueous phase is present, perform a phase separation and wash the organic layer with water before precipitation.

Purification of Leflunomide

High-purity Leflunomide is crucial for research applications. The crude product can be purified by one of the following methods.[2]

Method A: Isolation by Precipitation

-

Following the completion of the acylation reaction, if performed at an elevated temperature, allow the mixture to cool to ambient temperature (approx. 25°C). Further cooling to 0-5°C may improve the yield.

-

Leflunomide will precipitate from the organic solvent (e.g., toluene) as a white powder.

-

Isolate the solid product by filtration.

-

Wash the collected solid with a small amount of cold solvent.

-

Dry the purified Leflunomide under vacuum at 60-80°C until a constant weight is achieved.

Method B: Recrystallization

-

Suspend the crude, dried Leflunomide in a suitable solvent, such as toluene.

-

Heat the suspension to reflux until all the solid dissolves.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the white, crystalline product by filtration.

-

Wash the crystals with a minimal amount of cold solvent.

-

Dry the final product under vacuum at 60-80°C.

The purity of the synthesized Leflunomide should be assessed using methods such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic techniques.

III. Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid.

| Method Reference | Chlorinating Agent | Acylation Solvent | Base | Yield (%) | Purity (%) |

| Method 1[2] | Thionyl Chloride | Toluene | NaHCO₃ | 86 | 99.5 (by HPLC) |

| Method 2[4][5] | Thionyl Chloride | Dimethoxyethane (DME) | 4-Trifluoromethylaniline (excess) | 68 | 99.8 (by HPLC) |

| Method 3[2] | Thionyl Chloride | Toluene / Water | NaHCO₃ | 88 | 96 (by HPLC) |

| Method 4[2] | Thionyl Chloride | Toluene | None (equimolar aniline) | 60-70 | >99.8 (by HPLC) |

IV. Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key dependencies in the synthesis of Leflunomide.

Figure 2: Logical flow of the Leflunomide synthesis process.

References

- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Ethyl 5-methylisoxazole-4-carboxylate in a Novel Peptide Synthesis Strategy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of Ethyl 5-methylisoxazole-4-carboxylate as a key precursor in the synthesis of a novel, unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA). Subsequently, we detail the application of AMIA in solid-phase peptide synthesis (SPPS) for the creation of novel α/β-mixed peptides. Such hybrid peptides are of significant interest in drug discovery as peptidomimetics with enhanced therapeutic potential.[1][2]

Introduction: From Ethyl Ester Precursor to Unnatural Amino Acid

This compound is a pivotal starting material for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a non-proteinogenic β-amino acid.[1] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, making them valuable scaffolds in medicinal chemistry.[1] The incorporation of unnatural amino acids like AMIA into peptide chains is a key strategy to overcome the limitations of natural peptides, such as poor stability against proteolysis.[1]

This document outlines the synthetic pathway from this compound to AMIA and the subsequent protocols for the incorporation of AMIA into peptide sequences using solid-phase peptide synthesis (SPPS).

Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

The synthesis of AMIA from precursors of this compound is a multi-step process. A common route involves the initial synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, which is then hydrolyzed to the final carboxylic acid.[1]

Synthetic Workflow

The overall synthetic scheme can be visualized as a three-step process starting from common laboratory reagents to yield AMIA.

Caption: Synthetic pathway for 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA).

Experimental Protocol: Synthesis of AMIA

Materials:

-

Triethyl orthoacetate

-

Ethyl cyanoacetate

-

4-Dimethylaminopyridine (DMAP)

-

Ethanol (EtOH)

-

Sodium ethoxide (EtONa)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

10% Hydrochloric acid (HCl)

-

Water

Procedure:

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) [1]

-

In a round bottom flask, mix Triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

-

Add a catalytic amount of DMAP to the mixture.

-

Heat the mixture to 110 °C.

-

Continuously remove the ethanol formed during the reaction.

-

After the reaction is complete, cool the mixture.

-

The resulting precipitate is filtered and washed with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) [1]

-

Dissolve the intermediate P1 in ethanol.

-

In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

-

Add the solution of P1 to the EtONa/NH₂OH·HCl mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Evaporate the excess ethanol under reduced pressure.

-

Filter the obtained precipitate, wash with water, and dry.

Step 3: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) [1]

-

Dissolve the solid intermediate P2 in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the solution to reflux for a specified period to ensure complete hydrolysis of the ester.

-

After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain AMIA.

Application of AMIA in Solid-Phase Peptide Synthesis (SPPS)

AMIA can be incorporated into peptide chains as an unnatural β-amino acid using standard solid-phase peptide synthesis techniques.[1][2] This allows for the creation of novel α/β-mixed peptides with potentially enhanced biological activities and stabilities.[1]

SPPS Workflow for AMIA Incorporation

The general workflow for incorporating AMIA at the N-terminus of a resin-bound peptide is depicted below.

Caption: General workflow for incorporating AMIA into a peptide via SPPS.

Experimental Protocol: N-terminal Modification of a Peptide with AMIA

This protocol describes the coupling of AMIA to the N-terminus of a peptide synthesized on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

-

Coupling reagents (e.g., DIC/OxymaPure)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

AMIA Coupling:

-

Prepare a solution of AMIA (e.g., 3 equivalents relative to resin loading) and a coupling agent (e.g., OxymaPure, 3 eq.) in DMF.

-

Add the activating agent (e.g., DIC, 3 eq.) to the AMIA solution and pre-activate for 5 minutes.

-

Add the activated AMIA solution to the resin.

-

Shake the reaction vessel at room temperature for 2 hours.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

-

Purification and Analysis:

-

Centrifuge to pellet the crude peptide, wash with diethyl ether, and dry.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry (e.g., ESI-MS).[1]

-

Quantitative Data Summary

The efficiency of the coupling of AMIA to the N-terminus of different peptide sequences can be evaluated. The following table summarizes hypothetical data based on typical SPPS outcomes.

| Peptide Sequence | Coupling Method | AMIA Equivalents | Coupling Time (h) | Crude Purity (%) |

| H-DVYT-NH₂ | Classical SPPS | 3 | 2 | 85 |

| H-EAAA-NH₂ | Classical SPPS | 3 | 2 | 90 |

| H-PPPP-NH₂ | Ultrasonic Agitated SPPS | 3 | 1 | 88 |

| H-PPPPP-NH₂ | Classical SPPS | 3 | 2 | 82 |

Conclusion

This compound serves as a valuable precursor for the synthesis of the unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA). The successful incorporation of AMIA into peptide chains via solid-phase peptide synthesis opens avenues for the development of novel α/β-mixed peptides.[1][2] These peptidomimetics, containing the biologically active isoxazole moiety, are promising candidates for further investigation in drug discovery and development programs. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers interested in exploring this innovative approach to peptide design.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate to synthesize 5-methylisoxazole-4-carboxylic acid. This pivotal chemical transformation is a key step in the synthesis of various pharmaceutical compounds, including the immunosuppressive drug Leflunomide.[1][2][3] The protocols outlined below detail both acidic and basic hydrolysis methods, offering flexibility based on available reagents and equipment.

Chemical Reaction

The hydrolysis of this compound involves the cleavage of the ester bond to yield 5-methylisoxazole-4-carboxylic acid and ethanol. This reaction can be catalyzed by either an acid or a base.

Reaction Scheme:

Ethyl 5-methylisoxazole-4-carboxylate5-methylisoxazole-4-carboxylic acid

Experimental Protocols

Two primary methods for the hydrolysis of this compound are presented: Acid-catalyzed hydrolysis using sulfuric acid and base-catalyzed hydrolysis using sodium hydroxide.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to catalyze the hydrolysis of the ester. A method employing 60% aqueous sulfuric acid has been shown to be effective and can reduce reaction times compared to other acid mixtures.[4]

Materials and Reagents:

| Reagent | Grade |

| This compound | ≥98% |

| Sulfuric acid (H₂SO₄) | 60% aqueous solution |

| Toluene | ACS Reagent |

| Acetic acid | Glacial |

| Deionized Water (H₂O) |

Equipment:

-

Two-necked round-bottom flask

-

Mechanical stirrer

-

Condenser for distillation

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Beakers and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, combine 40.0 g of crude this compound and 44 g of 60% sulfuric acid solution.[1]

-

Heating and Distillation: Heat the reaction mixture to 85°C.[1] Continuously distill off the ethanol as it is generated during the reaction.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is considered complete when the spot corresponding to the starting ester has completely disappeared.[1] This process typically takes around 4 hours.[1]

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature.[1] The solid product will precipitate out of the solution. Collect the crude 5-methylisoxazole-4-carboxylic acid by filtration.[1]

-

Recrystallization: To purify the product, dissolve the crude acid in 60 mL of a 2% acetic acid in toluene mixed solvent.[1] Heat the mixture for 30 minutes until the solid is fully dissolved, then allow it to cool to room temperature to induce crystallization.[1]

-

Final Product Collection: Collect the purified crystals of 5-methylisoxazole-4-carboxylic acid by filtration.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 40.0 g crude this compound | [1] |

| Hydrolysis Reagent | 44 g of 60% Sulfuric Acid | [1] |

| Reaction Temperature | 85°C | [1] |

| Reaction Time | 4 hours | [1] |

| Crude Product Yield | 16.5 g | [1] |

| Purified Product Yield | 9.5 g | [1] |

| Product Purity | ~99.9% | [1] |

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis is a common and effective method for converting esters to carboxylic acids.[5] This protocol uses sodium hydroxide in an aqueous-ethanolic solution.

Materials and Reagents:

| Reagent | Grade |

| This compound | ≥98% |

| Sodium hydroxide (NaOH) | ACS Reagent |

| Ethanol (EtOH) | Reagent Grade |

| Deionized Water (H₂O) | |

| Hydrochloric acid (HCl) | Dilute solution (e.g., 1M) |

| Dichloromethane (CH₂Cl₂) or Ethyl Acetate | ACS Reagent |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: Dissolve this compound in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Saponification: Add an aqueous solution of sodium hydroxide (approximately 4 equivalents) to the flask.[6] Heat the mixture at reflux.[6]

-

Reaction Monitoring: Monitor the reaction progress using TLC until the starting ester is no longer detectable.

-

Work-up: a. Cool the reaction mixture to room temperature. b. If a salt has precipitated, dissolve it in water.[6] c. Transfer the solution to a separatory funnel and wash with an organic solvent like hexane or diethyl ether to remove any unreacted starting material or non-polar impurities.[6] d. Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4.[7] e. The 5-methylisoxazole-4-carboxylic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry.[7] If necessary, the product can be further purified by recrystallization.

Data Presentation:

| Parameter | General Guideline | Reference |

| Base | ~4 equivalents of NaOH | [6] |

| Solvent System | Ethanolic-aqueous | [6] |

| Reaction Condition | Reflux | [6] |

| Work-up | Acidification to precipitate the carboxylic acid | [6][7] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Strong acids and bases are corrosive. Handle with care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

References

- 1. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 2. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]